molecular formula C28H16Cl2N2O6 B13145266 N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) CAS No. 83721-56-6

N,N'-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide)

Cat. No.: B13145266
CAS No.: 83721-56-6
M. Wt: 547.3 g/mol
InChI Key: RYLATRFYKZMNMK-UHFFFAOYSA-N
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Description

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) is a complex organic compound with a unique structure that includes anthracene and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) typically involves the reaction of anthracene derivatives with chlorobenzamide under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .

Major Products Formed

Scientific Research Applications

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-chlorobenzamide) is unique due to its specific combination of anthracene and chlorobenzamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

83721-56-6

Molecular Formula

C28H16Cl2N2O6

Molecular Weight

547.3 g/mol

IUPAC Name

4-chloro-N-[5-[(4-chlorobenzoyl)amino]-4,8-dihydroxy-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C28H16Cl2N2O6/c29-15-5-1-13(2-6-15)27(37)31-17-9-11-19(33)23-21(17)25(35)24-20(34)12-10-18(22(24)26(23)36)32-28(38)14-3-7-16(30)8-4-14/h1-12,33-34H,(H,31,37)(H,32,38)

InChI Key

RYLATRFYKZMNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC(=O)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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